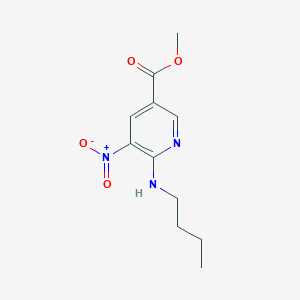

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

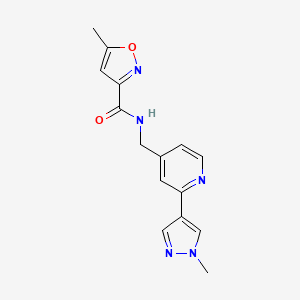

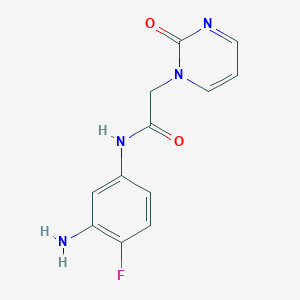

This would include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability, as well as chemical properties like acidity/basicity, reactivity, and chirality.科学的研究の応用

Electrocatalytic Carboxylation

A study described the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to the synthesis of carboxylate compounds from simpler pyridines in the presence of CO2. This research showcases the potential for carbon dioxide utilization in organic synthesis, possibly relating to derivatives similar to "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate" (Feng, Q., Huang, Ke‐long, Liu, Suqin, & Wang, X., 2010).

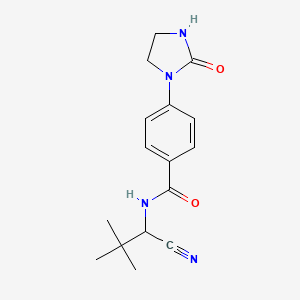

Synthesis of Substituted Pyridinones

Research on the synthesis of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine, which includes steps potentially analogous to those used in making "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate", highlights methods for introducing various substituents into the pyridine ring (Bakke, J., Gautun, H. S., & Svensen, Harald, 2003).

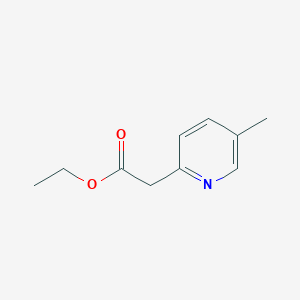

Organic Catalysis

A study on zwitterionic salts as mild organocatalysts for transesterification indicates the broader utility of nitrogen-containing heterocycles in catalysis, suggesting that "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate" could find applications in similar catalytic processes (Ishihara, K., Niwa, Masatoshi, & Kosugi, Yuji, 2008).

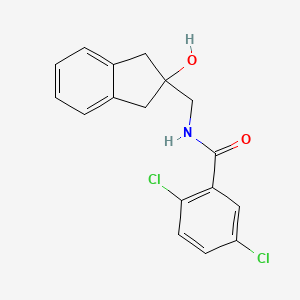

Excited-State Proton Transfer

Investigations into excited-state proton transfer in related compounds, such as 2-butylamino-6-methyl-4-nitropyridine N-oxide, have been conducted to understand their photophysical properties, which could be relevant to the study of "Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate" in materials science, particularly in the development of photonic and electronic materials (Szemik-Hojniak, A., Deperasińska, I., Jerzykiewicz, L., Sobota, P., Hojniak, M., Puszko, A., Haraszkiewicz, N., van der Zwan, G., & Jacques, P., 2006).

Safety And Hazards

This would involve a review of the compound’s toxicity, potential health effects, handling precautions, and disposal methods.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.

Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

特性

IUPAC Name |

methyl 6-(butylamino)-5-nitropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-3-4-5-12-10-9(14(16)17)6-8(7-13-10)11(15)18-2/h6-7H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOGOUUYKXSDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(butylamino)-5-nitropyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)

![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)